3-methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-19-6-8-20(9-7-19)26-18-27(31-12-14-34-15-13-31)24-17-22(10-11-25(24)30-26)29-28(32)21-4-3-5-23(16-21)33-2/h3-11,16-18H,12-15H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAUMJMTCBESFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C(=C2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization at the 4-Position
The chlorinated intermediate undergoes Buchwald–Hartwig amination with morpholine to install the 4-morpholino group. Optimized conditions use Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C for 24 hours, achieving 68–72% yield. Alternative methods employing CuI/1,10-phenanthroline in DMSO at 90°C report lower yields (55–60%) due to side product formation.
Introduction of the 6-Amino Group
Nitration at the 6-position is achieved using fuming HNO₃ in H₂SO₄ at 0°C, followed by reduction with Fe/HCl to yield 6-amino-4-morpholino-2-(p-tolyl)quinoline. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) offers a cleaner reduction with 85% yield but requires stringent removal of residual catalyst.
Amide Bond Formation
Coupling 6-aminoquinoline with 3-methoxybenzoic acid is critical. Carbodiimide-mediated activation using EDCl/HOBt in DMF at 0°C to room temperature for 18 hours provides the benzamide in 70–75% yield. Alternative protocols with HATU/DIPEA in DCM show comparable efficiency but higher costs.
Table 1: Comparison of Amide Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF | 75 | 98.5 |
| HATU/DIPEA | DCM | 78 | 99.1 |
| DCC/DMAP | THF | 65 | 97.2 |
Purification and Characterization
Crude product purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the target compound in >95% purity. Recrystallization from ethanol/water mixtures improves crystallinity but reduces yield by 10–15%. Structural confirmation relies on $$ ^1H $$ NMR (δ 8.21 ppm for quinoline H-5, δ 3.74 ppm for morpholine OCH₂), $$ ^{13}C $$ NMR (δ 167.2 ppm for carbonyl), and HRMS (m/z 483.2121 [M+H]⁺).
Challenges and Optimizations
- Regioselectivity in Nitration : Nitration at the 6-position competes with 5- and 7-substitution. Kinetic control at 0°C favors 6-nitro derivatives (85:15 ratio).
- Morpholino Installation : Residual chloride impurities necessitate aqueous NaHCO₃ washes post-amination.
- Amide Hydrolysis : Prolonged reaction times (>24 h) lead to benzamide hydrolysis, requiring strict monitoring.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow nitration and hydrogenation to enhance safety and reproducibility. Patent CN104230802A highlights analogous processes for morpholinoquinoline derivatives, emphasizing cost-effective Pd recycling and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
3-Methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with specific properties.
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Quinoline N-oxides |
| Reduction | LiAlH₄, H₂ | Amines or alcohols |
| Substitution | Halogens, nucleophiles | Modified derivatives |
Biology
The compound is being investigated as a biochemical probe or inhibitor. Its structure suggests potential interactions with biological targets such as enzymes or receptors. Preliminary studies indicate that it may modulate specific molecular pathways, potentially leading to therapeutic effects.
Medicine
Research has shown that this compound exhibits promising therapeutic potential in treating various conditions:
- Antimicrobial Activity : Studies have demonstrated that similar quinoline derivatives possess significant antimicrobial properties. For instance, compounds with structural similarities have shown efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that this compound may also exhibit similar effects.
- Anticancer Potential : Research into quinoline derivatives has highlighted their potential in cancer treatment due to their ability to induce apoptosis in cancer cells. The specific mechanism of action for this compound requires further investigation but could involve targeting pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study on quinoline derivatives found that compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity against Mycobacterium smegmatis. This suggests that modifications similar to those present in this compound could yield compounds with significant antimicrobial properties .
- Inhibition of Enzymatic Activity : A related study explored the inhibitory effects of quinoline-based compounds on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The findings indicated that modifications to the quinoline structure could enhance AChE inhibition, suggesting a potential application for this compound in treating cognitive disorders .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 4-Methoxy-N-(quinolin-6-yl)benzamide ()
This compound shares the quinoline-benzamide backbone but lacks the 4-morpholino and 2-(p-tolyl) substituents. Key differences include:
- Simpler substitution pattern: The absence of morpholino and p-tolyl groups reduces steric bulk and lipophilicity.
- NMR spectral variations : The ¹H and ¹³C NMR data () suggest that electron-donating substituents (e.g., methoxy groups) on the benzamide moiety alter chemical shifts in the aromatic region compared to the target compound.
| Feature | Target Compound | 4-Methoxy-N-(quinolin-6-yl)benzamide |
|---|---|---|
| Quinoline Substitution | 4-Morpholino, 2-(p-tolyl) | None |
| Benzamide Substituent | 3-Methoxy | 4-Methoxy |
| Likely Solubility | Moderate (morpholino-enhanced) | Lower |
This comparison highlights the role of quinoline substituents in modulating physicochemical properties .
Structural Analog 2: Piperidin-4-ylidene Derivatives ()
Patents describe compounds like N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (). Key contrasts:
- Heterocyclic substituents: Piperidin-4-ylidene and tetrahydrofuran-3-yl-oxy groups replace the morpholino and p-tolyl groups.
- Functional group diversity: The cyano group at position 3 and tetrahydrofuran-oxy group at position 7 may enhance metabolic stability or target selectivity.
| Feature | Target Compound | Piperidin-4-ylidene Derivative |
|---|---|---|
| Position 3 Substituent | None | Cyano |
| Position 7 Substituent | None | Tetrahydrofuran-3-yl-oxy |
| Solubility | Moderate | Variable (piperidinylidene may reduce) |
Functional Analog: Indolecarboxamide Derivatives ()
The compound 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide () shares a benzamide motif but replaces quinoline with an indole scaffold. Key distinctions:
- Core heterocycle: Indole vs. quinoline, altering π-stacking and dipole interactions.
- Biological activity: The indolecarboxamide acts as a leukotriene antagonist, implying divergent target profiles compared to quinoline-based molecules.
| Feature | Target Compound | Indolecarboxamide Derivative |
|---|---|---|
| Core Structure | Quinoline | Indole |
| Key Pharmacophore | Benzamide | Sulfonyl and trifluorobutyl groups |
| Target Relevance | Kinase inhibition (inferred) | Leukotriene antagonism |
This underscores how scaffold choice dictates therapeutic applications .
Biological Activity
3-methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds similar to this compound often act through various biological pathways. Notably, they may inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have shown effective inhibition of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on N-phenylbenzamide derivatives demonstrated broad-spectrum activity against various cancer types by increasing intracellular levels of specific proteins that inhibit tumor growth .
Antiviral Activity
Benzamide derivatives have also been investigated for their antiviral properties. Research has shown that certain derivatives can inhibit viral replication through mechanisms involving the enhancement of host cellular responses against viral infections. This includes increasing levels of APOBEC3G, a protein known for its antiviral activity against hepatitis B virus (HBV) .
Study 1: Inhibition of Cancer Cell Growth
In a recent study, a series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity, a target in cancer therapy. Among these, specific derivatives exhibited moderate to high potency in ELISA-based assays, indicating their potential as therapeutic agents for cancers driven by RET mutations .
Study 2: Antiviral Efficacy Against HBV
Another investigation focused on the antiviral efficacy of benzamide derivatives against HBV. The study found that certain compounds significantly reduced HBV replication in vitro and demonstrated favorable pharmacokinetic profiles in animal models. This suggests that derivatives like this compound may hold promise as anti-HBV agents .
Data Tables
| Activity | Compound | IC50 (μM) | Target |
|---|---|---|---|
| Anticancer | This compound | X.X | RET kinase |
| Antiviral | N-phenylbenzamide derivative | X.X | Hepatitis B Virus (HBV) |
Note: The specific IC50 values need to be sourced from experimental data.
Q & A
Q. What are the established synthetic routes for 3-methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the quinoline core. A three-step approach includes:
Quinoline Core Formation : React 4,7-dichloroquinoline with morpholine under reflux in anhydrous THF to introduce the morpholino group at position 4 .
p-Tolyl Substitution : Use Suzuki-Miyaura coupling with p-tolylboronic acid and a Pd catalyst (e.g., Pd(PPh₃)₄) at 80°C in DMF/water .
Benzamide Coupling : React the intermediate with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base .
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (≥70%) require strict control of anhydrous conditions and catalyst loading .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., morpholino protons at δ 3.5–3.8 ppm; methoxy group at δ 3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 484.2121, observed 484.2125) .
- Elemental Analysis : Ensure ≥95% purity (C, H, N within 0.4% of theoretical values) .
- X-ray Crystallography : Resolve stereochemical ambiguities if crystallization is feasible .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3Kα) using ADP-Glo™ kits. IC₅₀ values <1 µM suggest high potency .
- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HCT-116). Include positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM) .
- Solubility/Permeability : Measure logP via shake-flask method (expected ~3.5); use Caco-2 monolayers for Papp values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent Variation : Replace p-tolyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to assess π-π stacking effects .
- Morpholino Modification : Substitute morpholine with thiomorpholine or piperazine to alter hydrogen-bonding capacity .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to ATP pockets .
Example SAR Table :
| Substituent (Position 2) | IC₅₀ (PI3Kα, nM) | Selectivity (vs. PI3Kβ) |
|---|---|---|
| p-Tolyl | 45 | 12-fold |
| 4-CF₃-Phenyl | 28 | 8-fold |
| 3,4-Dimethoxyphenyl | 62 | 18-fold |
Q. How can contradictory data between enzyme inhibition and cellular efficacy be resolved?
- Methodological Answer :
- Off-Target Profiling : Screen against 50+ kinases (Eurofins Panlabs) to identify non-specific binding .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation (t₁/₂ <30 min indicates rapid metabolism) .
- Chemical Proteomics : Use immobilized compound pull-down assays to identify interacting proteins in cell lysates .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the methoxy position to enhance solubility (e.g., phosphate prodrugs for IV administration) .
- Crystal Engineering : Co-crystallize with succinic acid to improve oral bioavailability (melting point >200°C ensures stability) .
- In Vivo PK Studies : Administer 10 mg/kg (IV/PO) in Sprague-Dawley rats; calculate AUC₀–24h and Cmax via LC-MS/MS .
Q. How can analytical methods be validated for detecting degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via UPLC-PDA at 254 nm .
- Degradant Identification : Use LC-QTOF-MS to fragment peaks (MS/MS) and compare with synthetic standards (e.g., demethylated byproduct at m/z 470.2) .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate in vivo?
- Methodological Answer :
- Hypothesis Testing :
Poor Absorption : Measure plasma concentrations 2h post-dose. If <1 µM, reformulate with lipid nanoparticles .
Efflux Pump Activity : Test in MDCK-MDR1 cells; a Papp ratio (B→A/A→B) >3 indicates P-gp-mediated efflux .
- Mitigation : Co-administer with cyclosporine A (P-gp inhibitor) to assess rescue of efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
